molecular formula C15H20BrNO4 B8074019 Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid

Cat. No.: B8074019
M. Wt: 358.23 g/mol
InChI Key: PDQXNJGKJDCLCU-PIJUOVFKSA-N
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Description

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid is an organic compound with the molecular formula C15H20BrNO4. It is a derivative of benzenebutanoic acid and contains a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with benzenebutanoic acid.

    Bromination: The benzenebutanoic acid is brominated to introduce the bromine atom at the desired position.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino group is then coupled with the brominated benzenebutanoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenebutanoic acid derivatives, while deprotection reactions yield the free amino acid.

Scientific Research Applications

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Peptide Synthesis:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug candidates.

    Biological Research: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid can be compared with other similar compounds such as:

    Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)-: This is the stereoisomer of the compound with the (bS) configuration.

    Benzenebutanoic acid,2-chloro-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-: This compound has a chlorine atom instead of a bromine atom.

    Benzenebutanoic acid,2-fluoro-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-: This compound has a fluorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQXNJGKJDCLCU-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(CC1=CC=CC=C1Br)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703720
Record name (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765263-36-3
Record name (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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